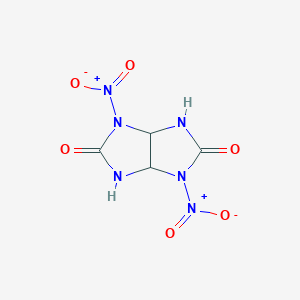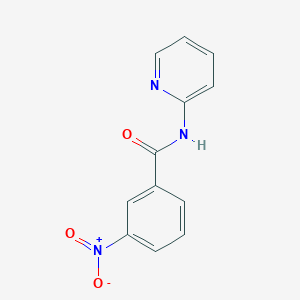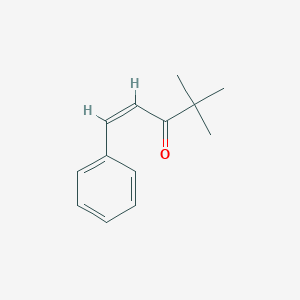![molecular formula C16H20N2O2S B187671 N-[4-(diethylamino)phenyl]benzenesulfonamide CAS No. 19770-75-3](/img/structure/B187671.png)
N-[4-(diethylamino)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as sulfa drugs, is a class of therapeutic agents that have been used for over 80 years to treat bacterial infections. Sulfa drugs are synthetic antibacterial agents that inhibit the growth and proliferation of bacteria. They have been widely used in clinical medicine, veterinary medicine, and agriculture.
Mécanisme D'action
Sulfa drugs act by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for survival. Sulfa drugs inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Sulfa drugs have been shown to have a number of biochemical and physiological effects. They can interfere with the metabolism of amino acids and nucleotides, and can also cause oxidative stress in cells. Sulfa drugs have been shown to have both pro-oxidant and antioxidant effects, depending on the dose and duration of treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfa drugs have several advantages for use in laboratory experiments. They are relatively inexpensive and easy to obtain. They have a broad spectrum of antibacterial activity, and are effective against many different types of bacteria. However, N-[4-(diethylamino)phenyl]benzenesulfonamide drugs have some limitations. They can cause allergic reactions in some individuals, and some bacteria have developed resistance to N-[4-(diethylamino)phenyl]benzenesulfonamide drugs.
Orientations Futures
There are several future directions for research on N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. One area of research is the development of new N-[4-(diethylamino)phenyl]benzenesulfonamide drugs that are more effective against resistant bacteria. Another area of research is the investigation of the biochemical and physiological effects of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. Finally, there is a need for further research on the mechanisms of action of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs, and how they can be optimized for clinical use.
Méthodes De Synthèse
Sulfa drugs are synthesized by the reaction of N-[4-(diethylamino)phenyl]benzenesulfonamidenilamide with various substituted aromatic amines. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a sulfonamide derivative that exhibits antibacterial activity.
Applications De Recherche Scientifique
Sulfa drugs have been extensively studied for their antibacterial properties. They have been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfa drugs are also used in the treatment of malaria and other parasitic infections.
Propriétés
Numéro CAS |
19770-75-3 |
|---|---|
Nom du produit |
N-[4-(diethylamino)phenyl]benzenesulfonamide |
Formule moléculaire |
C16H20N2O2S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)15-12-10-14(11-13-15)17-21(19,20)16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3 |
Clé InChI |
WBHFUXWMLUDIIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



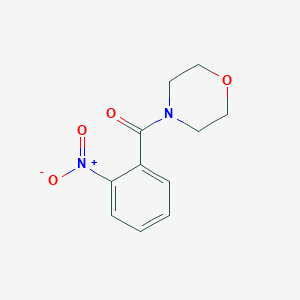
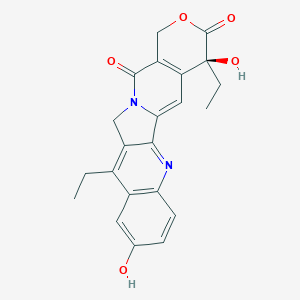

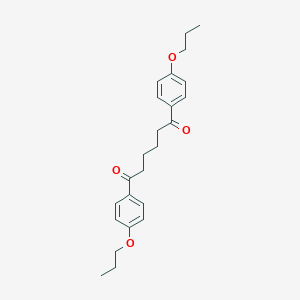
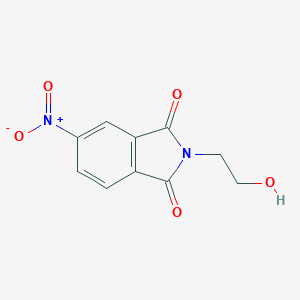

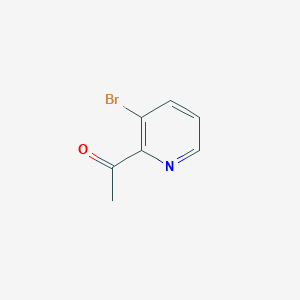


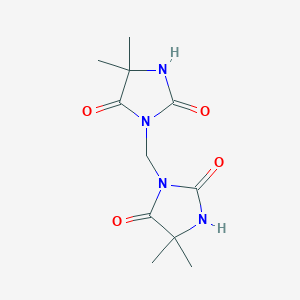
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
